molecular formula C16H24N2O B7512079 N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide

N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide

Cat. No. B7512079
M. Wt: 260.37 g/mol
InChI Key: JCMLXRIBECATHS-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist of the delta opioid receptor, which is responsible for mediating pain relief, mood regulation, and reward processing. SNC80 has been extensively studied for its potential use in the treatment of chronic pain and addiction, and its unique pharmacological profile makes it a promising candidate for further research.

Mechanism of Action

N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide exerts its effects by binding to and activating the delta opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor leads to the inhibition of pain signaling pathways and the release of endogenous opioids, which further enhance pain relief. Unlike traditional opioids, N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide does not activate the mu opioid receptor, which is responsible for the majority of the side effects associated with opioid use, such as respiratory depression, constipation, and addiction.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of pain signaling pathways, the release of endogenous opioids, and the modulation of mood and reward processing. It has also been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide for lab experiments is its highly selective agonism of the delta opioid receptor, which allows for more precise manipulation of this receptor than traditional opioids. However, N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, its unique pharmacological profile may make it less effective in certain types of pain or addiction, and further research is needed to fully understand its potential limitations.

Future Directions

There are a number of potential future directions for research on N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide. One area of interest is the development of novel drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide. Another area of interest is the investigation of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide in combination with other drugs, such as nonsteroidal anti-inflammatory drugs or other opioids, to determine if it can enhance their pain-relieving properties or reduce their side effects. Finally, there is a need for further research on the safety and efficacy of N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide in human clinical trials, to determine its potential as a treatment for chronic pain and addiction.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2-ethyl-6-methylphenylamine with 1,4-dibromobutane, followed by cyclization with sodium hydride and treatment with acetic anhydride to yield the final product.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has been extensively studied for its potential use in the treatment of chronic pain and addiction. It has been shown to be highly effective in reducing pain in animal models of chronic pain, and its unique pharmacological profile makes it less prone to abuse and addiction than traditional opioids. N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-14-10-8-9-13(2)15(14)17-16(19)18-11-6-4-5-7-12-18/h8-10H,3-7,11-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMLXRIBECATHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)N2CCCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)azepane-1-carboxamide

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